molecular formula C16H10F6O2 B6316427 Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester CAS No. 651735-47-6

Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester

Cat. No.: B6316427
CAS No.: 651735-47-6
M. Wt: 348.24 g/mol
InChI Key: VMUOIDNOBQQCED-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to the benzene ring, which significantly influences its chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester typically involves the esterification of 4-(trifluoromethyl)benzoic acid with [4-(trifluoromethyl)phenyl]methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzoic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and electron-withdrawing properties, influencing its reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • Methyl 4-(trifluoromethyl)benzoate
  • 4-(Trifluoromethyl)benzaldehyde

Uniqueness

Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and intermediates .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]methyl 4-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F6O2/c17-15(18,19)12-5-1-10(2-6-12)9-24-14(23)11-3-7-13(8-4-11)16(20,21)22/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMUOIDNOBQQCED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466710
Record name Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651735-47-6
Record name Benzoic acid, 4-(trifluoromethyl)-, [4-(trifluoromethyl)phenyl]methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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